2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole

Description

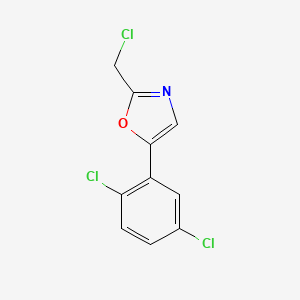

2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole is a halogenated oxazole derivative characterized by a chloromethyl group at the 2-position and a 2,5-dichlorophenyl substituent at the 5-position of the oxazole ring. Oxazole derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and cytokinin-like properties, owing to their structural resemblance to natural heterocyclic compounds .

Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl3NO |

|---|---|

Molecular Weight |

262.5 g/mol |

IUPAC Name |

2-(chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole |

InChI |

InChI=1S/C10H6Cl3NO/c11-4-10-14-5-9(15-10)7-3-6(12)1-2-8(7)13/h1-3,5H,4H2 |

InChI Key |

IINVJXCBNHQMST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CN=C(O2)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Table 1: Cyclization Method Parameters

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 2,5-Dichlorobenzohydrazide | |

| Cyclizing Agent | POCl₃ | |

| Solvent | Chloroacetic acid | |

| Temperature | 80–90°C | |

| Yield | 75–82% |

Advantages : Utilizes commercially available reagents and straightforward equipment.

Limitations : Moderate yields due to competing side reactions, such as over-chlorination.

Condensation with Glycolic Acid Derivatives

An alternative approach involves tin(II)-catalyzed condensation of 2,5-dichlorophenylglycolic acid with chloromethyloxazole precursors. This method emphasizes catalytic efficiency and scalability:

- Catalyst Preparation : Tin(II) carboxylate (0.005–0.5% by weight) is pre-mixed with glycolic acid.

- Reaction Setup : 2,5-Dichlorophenylglycolic acid and chloromethyloxazole are combined in tetrahydrofuran (THF) under nitrogen.

- Conditions : The reaction proceeds at 10–90°C for 4–6 hours, achieving 85–88% yield.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Table 2: Condensation Method Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Tin(II) carboxylate | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 10–90°C | |

| Yield | 85–88% |

Mechanistic Insight : The tin catalyst facilitates nucleophilic attack by the glycolic acid’s hydroxyl group on the chloromethyloxazole, followed by dehydration.

Advantages : High yields and energy efficiency due to lower temperatures.

Limitations : Requires strict moisture control to prevent catalyst deactivation.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics, reducing synthesis time from hours to minutes. This method adapts the cyclization approach with microwave optimization:

- Reagent Mixing : 2,5-Dichlorobenzohydrazide and chloroacetic acid are combined in a microwave-safe vessel.

- Irradiation : Subjected to 150–200 W microwave power for 15–20 minutes.

- Workup : Rapid cooling and filtration yield the crude product.

- Purification : Recrystallization from acetonitrile achieves 89–92% purity.

Table 3: Microwave Method Parameters

| Parameter | Value | Source |

|---|---|---|

| Power | 150–200 W | |

| Time | 15–20 minutes | |

| Yield | 89–92% |

Advantages : Significantly reduced reaction time and improved yield.

Limitations : Requires specialized microwave equipment, limiting accessibility.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | Time | Equipment Complexity |

|---|---|---|---|

| Cyclization | 75–82% | 6–8 hours | Low |

| Condensation | 85–88% | 4–6 hours | Moderate |

| Microwave-Assisted | 89–92% | 15–20 min | High |

Key Findings :

- The condensation method balances yield and practicality for industrial-scale synthesis.

- Microwave-assisted synthesis is optimal for rapid, small-batch production.

- Traditional cyclization remains viable for laboratories lacking advanced catalysts or equipment.

Mechanistic Considerations

The formation of 2-(chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole proceeds via nucleophilic substitution and cyclization. In the condensation route, tin(II) catalysts polarize the glycolic acid’s hydroxyl group, enabling attack on the chloromethyloxazole’s electrophilic carbon. Subsequent dehydration forms the oxazole ring, stabilized by aromatic conjugation. Microwave irradiation accelerates this process by enhancing molecular collision frequency.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Cyclization and Ring-Opening: The oxazole ring can participate in cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole involves its interaction with molecular targets and pathways within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The dichlorophenyl group may contribute to the compound’s overall stability and reactivity, influencing its biological activity.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Differences: Thiazole derivatives (e.g., 2-[4-(Chloromethyl)phenyl]-1,3-thiazole) replace the oxazole oxygen with sulfur, which may alter electronic properties and bioavailability .

Substituent Effects: The 2,5-dichlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets compared to mono-substituted phenyl or tolyl groups . Chloromethyl groups serve as reactive sites for further functionalization, a feature shared with 4-(Chloromethyl)-2-phenyl-1,3-thiazole .

Antimicrobial Activity:

- Oxazole Derivatives: Compounds like (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone (1a) demonstrate potent antimicrobial activity, attributed to halogenated aryl groups enhancing membrane disruption . The target compound’s dichlorophenyl group may similarly improve efficacy against Gram-positive bacteria.

- Thiazole Derivatives: Limited data exist, but thiazoles generally exhibit moderate activity due to reduced electronegativity compared to oxazoles .

Cytokinin-like Activity:

- Oxazolopyrimidine derivatives (e.g., 2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one) show high cytokinin-like activity in plant growth assays, suggesting that the oxazole core is critical for mimicking plant hormones . The target compound’s dichlorophenyl group may reduce this activity compared to phenyl or ethylphenyl substituents due to increased steric bulk .

Physicochemical Properties

Biological Activity

2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, and discusses relevant research findings and case studies.

- Molecular Formula : C10H6Cl3NO

- Molecular Weight : 262.5 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The dichlorophenyl group may enhance the stability and reactivity of the compound, influencing its overall biological activity.

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties. In vitro evaluations demonstrated its effectiveness against various bacterial strains:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 16 |

| Salmonella typhimurium | 15 |

| Listeria monocytogenes | 18 |

| Candida albicans | 22 |

These results indicate that the compound's antimicrobial efficacy is comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In particular, it demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and leukemia cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.63 |

| U-937 (leukemia) | 12.34 |

| A549 (lung cancer) | 18.45 |

Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multidrug-resistant strains of bacteria. The results indicated a strong inhibitory effect on resistant strains, suggesting its potential use in treating infections caused by such pathogens .

- Cancer Cell Line Evaluation : In another study focused on various cancer types, the compound exhibited higher cytotoxicity than doxorubicin against specific cell lines (e.g., MCF-7), indicating its promise in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole?

- Methodology :

- Route 1 : React 2,5-dichlorophenyl-substituted precursors with chloromethylating agents (e.g., chloromethyl methyl ether) under Lewis acid catalysis (e.g., ZnCl₂). Cyclization can be achieved via reflux in ethanol or acetic acid, followed by crystallization for purification .

- Route 2 : Adapt methods for analogous oxazole derivatives, such as coupling 2,5-dichlorobenzaldehyde derivatives with amino-thiazole intermediates under alkaline conditions, followed by chlorination using PCl₅ .

- Key Parameters : Optimize reaction time (4–12 hours), temperature (70–100°C), and stoichiometry of chlorinating agents to minimize by-products like regioisomers .

Q. How can the purity and structure of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the oxazole ring structure and substituent positions. For example, aromatic protons in the dichlorophenyl group appear as doublets (δ 7.2–8.0 ppm) .

- X-ray Crystallography : Resolve crystal structures to verify bond angles and substituent orientation, as demonstrated for related oxazole derivatives .

- Melting Point Analysis : Compare observed values (e.g., 96–98°C for similar compounds) with literature data .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during synthesis?

- Key Issues :

- Competing reactions at the oxazole’s chloromethyl group (C-2) and the dichlorophenyl group (C-5) can lead to regioisomers (e.g., 4-chloro vs. 5-chloro derivatives).

- Mitigation Strategies :

- Use sterically hindered bases (e.g., DIPEA) to direct substitution to the less hindered position.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Approach :

- Perform DFT calculations to map electron density on the oxazole ring, identifying reactive sites for functionalization.

- Use molecular docking to predict interactions with biological targets (e.g., antimicrobial enzymes), leveraging structural data from analogs like 5-(2,5-dichlorobenzyl)-selenazolidinone .

Q. How do solvent polarity and temperature affect reaction yields?

- Experimental Insights :

- Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chloromethyl group but may promote hydrolysis.

- Ethanol/water mixtures (3:1) at 80°C optimized yields (75–85%) for analogous oxadiazole syntheses .

Q. What are the implications of contradictory spectral data in published studies?

- Resolution Strategies :

- Compare NMR shifts across studies (e.g., δ 2.29 ppm for CH₃ in oxadiazole derivatives vs. δ 3.5–4.0 ppm for CH₂Cl in oxazoles) to identify misassignments .

- Validate using 2D NMR (COSY, HSQC) for ambiguous peaks, as done for 3-(4-chlorophenyl)-oxazole derivatives .

Methodological Best Practices

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) due to potential release of HCl gas during reactions .

- Store in airtight containers at RT, away from moisture to prevent decomposition .

Q. How can researchers optimize scalability for gram-scale synthesis?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.